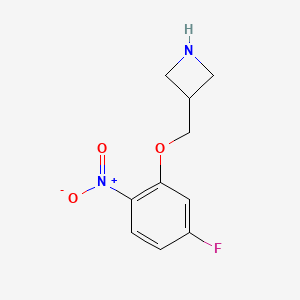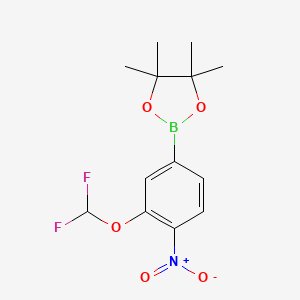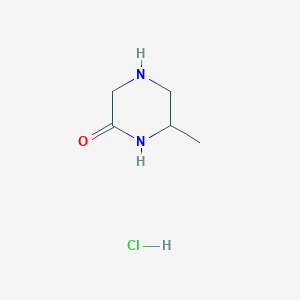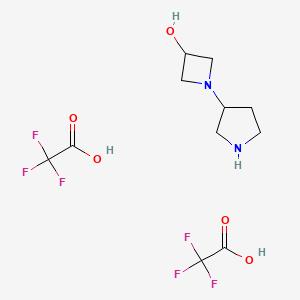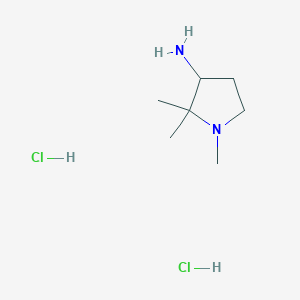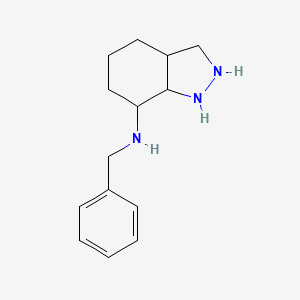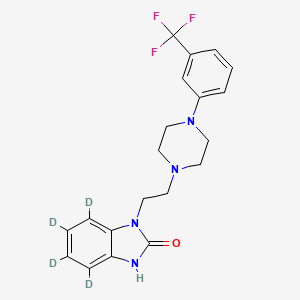
Flibanserin-d4
Übersicht
Beschreibung
Flibanserin D4, also known by its brand name Addyi , is a novel pharmacologic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is characterized by recurrent or persistent absence or deficiency of desire for sexual activity and sexual fantasies, leading to pronounced distress or interpersonal difficulty .
Synthesis Analysis
The synthesis of Flibanserin D4 involves several steps, but I’ll highlight a key method. In continuous-flow equipment, the compound is synthesized stepwise, starting from purified intermediates. The entire flow synthesis is carried out using crude solutions from previous steps, without altering the reaction conditions .
Molecular Structure Analysis
The molecular formula of Flibanserin D4 is C20H21F3N4O . It has an average mass of 390.402 Da and a monoisotopic mass of 390.166748 Da . The chemical structure consists of a benzimidazole ring with a piperazine moiety and a trifluoromethylphenyl group. The compound’s 3D structure can be visualized here .
Chemical Reactions Analysis
Flibanserin D4 behaves as a 5-HT2A antagonist and a 5-HT1A agonist . Additionally, it has an affinity for 5-HT2B , 5-HT2C , and dopamine D4 receptors . These interactions contribute to its pharmacological effects, including modulation of serotonin, dopamine, and norepinephrine neurotransmitters .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik
Flibanserin-d4: wurde in pharmakokinetischen Studien verwendet, um seine Verteilung, Absorption, Metabolisierung und Ausscheidung in biologischen Systemen zu verstehen. Eine Studie entwickelte eine schnelle und empfindliche UPLC-MS/MS-Methode zur Bestimmung von Flibanserin in Rattenplasma, die entscheidend ist, um seine Pharmakokinetik zu untersuchen . Diese Methode hilft bei der Quantifizierung des Arzneimittels im Blutkreislauf im Laufe der Zeit und liefert Erkenntnisse über seine therapeutische Fensterbreite und die Optimierung der Dosierung.
Weibliche sexuelle Dysfunktion
Die Verbindung wurde ausgiebig auf ihre Anwendung bei der Behandlung des Hypoaktiven Sexualwunschsyndroms (HSDD) bei Frauen im prämenopausalen Stadium erforscht. Flibanserin wirkt als 5-HT2A-Antagonist und 5-HT1A-Agonist, von dem angenommen wird, dass es hemmende und erregende Faktoren im zentralen Nervensystem ausgleicht, was möglicherweise zur Behandlung der sexuellen Dysfunktion beiträgt .
Neuropharmakologie
In der neuropharmakologischen Forschung ist die Affinität von this compound zu Dopaminrezeptoren, insbesondere zu D4, von Interesse. Es hemmt Serotonin und erhöht die Anzahl der Dopaminrezeptoren, was bedeutsam ist, um seine Auswirkungen auf Stimmung, Verhalten und neurologische Störungen zu untersuchen .
Analytische Chemie
In der analytischen Chemie dient this compound als interner Standard für chromatographische Assays. Die Entwicklung empfindlicher Methoden zu seiner Detektion und Quantifizierung in biologischen Proben ist für nachfolgende pharmakologische und toxikologische Studien unerlässlich .
Arzneimittelentwicklung
Der Weg von this compound vom Labortisch bis zum Patienten ist eine Fallstudie zur Arzneimittelentwicklung, die die Herausforderungen und Prozesse zeigt, die mit der Markteinführung eines neuen Arzneimittels verbunden sind. Es unterstreicht die Bedeutung gezielter Herausforderungsuntersuchungen und der Bewertung der Sicherheit und Wirksamkeit .
Regulierungswissenschaft
Der Bewertungsprozess und die Zulassung von this compound durch Aufsichtsbehörden wie die FDA liefern Einblicke in die Wissenschaft und das Eintreten, die mit der Arzneimittelzulassung verbunden sind. Es unterstreicht die Notwendigkeit eines klaren Verständnisses der Wirkungsweise des Arzneimittels, der gewünschten Endpunkte und der Sicherheitsbedenken .
Klinische Studien
This compound wird in klinischen Studien verwendet, um seine Wirksamkeit bei der Behandlung von HSDD zu beurteilen. Die Studien konzentrieren sich auf Endpunkte wie befriedigende sexuelle Ereignisse, Verlangen und damit verbundene Belastungen und tragen zu dem Beweismaterial bei, das für die Zulassung des Arzneimittels erforderlich ist .
Sicherheits- und Wirksamkeitstudien
Das Sicherheitsprofil von this compound, einschließlich seiner Wechselwirkungen mit Alkohol und anderen Arzneimitteln, ist ein wichtiger Forschungsbereich. Studien zu Sedierung, Synkope, Hypotonie und anderen möglichen Nebenwirkungen sind wichtig, um die mit der Anwendung verbundenen Risiken zu verstehen .
Wirkmechanismus
Target of Action
Flibanserin-d4, also known as Flibanserin D4, primarily targets serotonin receptors in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, and sexual behavior.
Mode of Action
This compound acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This means it enhances the action of 5-HT1A receptors while inhibiting the action of 5-HT2A receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HT2C receptors .
Biochemical Pathways
The action of this compound on these receptors contributes to a reduction in serotonin levels and an increase in dopamine and norepinephrine levels in the brain . These changes affect various biochemical pathways involved in reward processing, potentially influencing motivation, interest, and desire .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in neurotransmitter levels in the brain. By reducing serotonin levels and increasing dopamine and norepinephrine levels, this compound may influence reward processing, potentially enhancing sexual interest and desire .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Flibanserin D4 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin receptors, specifically acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . Additionally, Flibanserin D4 moderately antagonizes dopamine D4 receptors and 5-HT2B and 5-HT2C receptors . These interactions result in the modulation of neurotransmitter levels, including the reduction of serotonin and the increase of norepinephrine and dopamine .
Cellular Effects
Flibanserin D4 influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, Flibanserin D4 modulates the release of neurotransmitters, leading to changes in cellular communication and function . The compound’s impact on dopamine and norepinephrine levels also affects cellular metabolism and energy balance . These effects are observed in different cell types, including neurons and other cells involved in neurotransmission .
Molecular Mechanism
The molecular mechanism of Flibanserin D4 involves its binding interactions with specific biomolecules. As an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, Flibanserin D4 modulates the activity of these receptors, leading to changes in neurotransmitter release . The compound’s action on dopamine D4 receptors and 5-HT2B and 5-HT2C receptors further contributes to its overall effect on neurotransmitter levels . These interactions result in the reduction of serotonin and the increase of norepinephrine and dopamine, which play a crucial role in reward processing and sexual desire .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flibanserin D4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Flibanserin D4 remains stable under various conditions, with minimal degradation observed over time . Long-term effects on cellular function include sustained changes in neurotransmitter levels and modulation of cellular signaling pathways . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Flibanserin D4 vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, Flibanserin D4 may induce toxic or adverse effects, including sedation and changes in motor behavior . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Flibanserin D4 is involved in various metabolic pathways, primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . The interaction with specific enzymes and cofactors plays a crucial role in the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Flibanserin D4 is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with these transporters and proteins affects its localization and accumulation within different cellular compartments . The distribution of Flibanserin D4 within tissues is influenced by its binding affinity to specific receptors and transporters . These interactions play a crucial role in the compound’s overall pharmacokinetics and efficacy .
Subcellular Localization
The subcellular localization of Flibanserin D4 is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity and function . These targeting signals and modifications play a crucial role in the compound’s overall efficacy and cellular effects . The subcellular localization of Flibanserin D4 is essential for its interaction with specific biomolecules and receptors .
Eigenschaften
IUPAC Name |
4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of flibanserin D4 in the analysis of flibanserin in human plasma?
A1: Flibanserin D4 serves as an internal standard (IS) in the ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying flibanserin in plasma []. An IS is a compound similar in structure and properties to the analyte (flibanserin in this case) but chemically distinguishable (due to isotopic labeling). It is added to the plasma sample at a known concentration before extraction and analysis.
Q2: How does the use of flibanserin D4 contribute to the validation of the analytical method?
A2: The U.S. Food and Drug Administration (FDA) sets specific guidelines for validating bioanalytical methods []. Using flibanserin D4 as an internal standard directly contributes to meeting these guidelines by enabling the assessment of:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
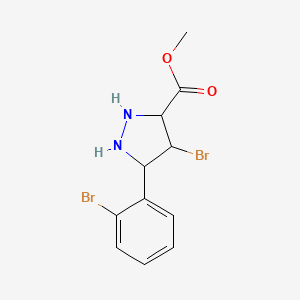

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)
![Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate](/img/structure/B1487293.png)

